BenchChemオンラインストアへようこそ!

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Regioisomer differentiation Halogen substitution pattern Electronic effects

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (C₉H₇BrFNO₂, MW 260.06) is a heterocyclic benzoxazinone building block featuring a chiral 2-methyl substituent and a distinctive 6-bromo/8-fluoro halogenation pattern on the fused benzene ring. The (R)-enantiomer (CAS 1798336-08-9) is the predominant commercially available form, supplied at ≥97–98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C9H7BrFNO2
Molecular Weight 260.06 g/mol
Cat. No. B13694902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC9H7BrFNO2
Molecular Weight260.06 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F
InChIInChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)
InChIKeyKPKGNNGKSSRWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Structural Identity and Core Differentiators for Procurement


6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (C₉H₇BrFNO₂, MW 260.06) is a heterocyclic benzoxazinone building block featuring a chiral 2-methyl substituent and a distinctive 6-bromo/8-fluoro halogenation pattern on the fused benzene ring . The (R)-enantiomer (CAS 1798336-08-9) is the predominant commercially available form, supplied at ≥97–98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This compound belongs to the 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold class, which has been explored across multiple therapeutic areas—including kinase inhibition, mineralocorticoid receptor antagonism, platelet aggregation inhibition, and antimycobacterial activity—as well as herbicidal applications [1][2]. Its value proposition for procurement rests on the combination of a reactive 6-bromo handle for cross-coupling diversification, an 8-fluoro substituent for metabolic and electronic modulation, and a stereochemically defined 2-methyl group absent in simpler benzoxazinone analogs.

Why Generic Substitution of 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Fails: Halogen Regioisomerism and Stereochemistry Matter


The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold tolerates diverse substitution patterns, but halogen position and stereochemistry are not interchangeable parameters. The 6-bromo/8-fluoro arrangement in the target compound creates a specific electronic topography—bromine at the 6-position provides a cross-coupling handle electronically conjugated with the oxazinone carbonyl, while fluorine at the 8-position exerts a distinct ortho/para-directing and metabolic-stabilizing influence that differs fundamentally from the 8-bromo/6-fluoro regioisomer (CAS 1267046-92-3) [1]. In antimicrobial SAR studies on this scaffold, fluorine substitution was shown to play a critical role in enhancing activity, with the position of halogenation directly impacting MIC values [2]. Furthermore, the 2-methyl substituent introduces a stereogenic center; the (R)-enantiomer (CAS 1798336-08-9) and its antipode may exhibit divergent biological properties, as demonstrated by the chiral benzoxazinone drug candidate SLV-314 (Lensiprazine), where the (R)-configuration at the 2-position is pharmacophorically essential [3]. Substituting the target compound with a non-methyl analog (CAS 560082-53-3) or a regioisomer eliminates both the stereochemical definition and the specific electronic profile required for reproducible SAR campaigns.

Quantitative Evidence Guide: 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Closest Analogs


Halogen Regioisomerism: 6-Br/8-F vs. 8-Br/6-F Substitution Pattern

The target compound (6-Br/8-F) and its closest regioisomer 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one (CAS 1267046-92-3, 8-Br/6-F) share the identical molecular formula (C₉H₇BrFNO₂, MW 260.06) but differ in the spatial arrangement of halogen atoms on the fused benzene ring [1]. This positional swap alters the electronic environment of the oxazinone ring system and the accessibility of the bromine for cross-coupling reactions. The 6-bromo position in the target compound is conjugated with the oxazinone carbonyl through the aromatic π-system, while the 8-fluoro substituent occupies a position ortho to the ring oxygen, potentially influencing conformational preferences and hydrogen-bonding patterns at the oxazinone NH [1]. These two regioisomers are not analytically interchangeable; they produce distinct NMR spectra, chromatographic retention times, and reactivity profiles in palladium-catalyzed couplings.

Regioisomer differentiation Halogen substitution pattern Electronic effects

2-Methyl Substitution: Molecular Weight, Lipophilicity, and Chiral Center Differentiation vs. Non-Methyl Analog

The target compound (MW 260.06) contains a 2-methyl substituent absent in the otherwise identical 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 560082-53-3, MW 246.03). This methyl group increases molecular weight by 14.03 Da and introduces a stereogenic center at C-2, converting an achiral scaffold into a chiral one . The 2-methyl substituent increases lipophilicity: the parent 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold (CAS 21744-83-2, C₉H₉NO₂, no halogens) has a predicted logP contribution that enhances membrane permeability relative to the non-methyl analog, a property exploited in the design of clinical-stage compounds such as SLV-314, where the (R)-2-methyl configuration is essential for high-affinity dopamine D₂ receptor binding (Ki = 6.90 nM) [1]. The non-methyl analog (CAS 560082-53-3) lacks this stereochemical dimension and associated pharmacological potential.

2-Methyl effect Lipophilicity Chiral building block Molecular weight comparison

Synthetic Utility as a Cross-Coupling Building Block: 6-Bromo Handle Positioning for Diversification

The 6-bromo substituent of the target compound serves as a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine diversity at the 6-position of the benzoxazinone core [1]. This synthetic utility is validated by patent US20190248774A1 (NUVATION BIO INC.), which employs 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one—the non-methyl analog (CAS 560082-53-3)—as a key intermediate for constructing kinase inhibitor libraries. In that patent, the 6-bromo intermediate undergoes N-alkylation at the 4-position followed by Suzuki coupling at the 6-position to generate compounds evaluated for antiproliferative activity against cancer cell lines [1]. In contrast, the 8-bromo-6-fluoro regioisomer (CAS 1267046-92-3) positions the cross-coupling handle at C-8, adjacent to the ring oxygen, which alters the steric and electronic environment of the coupling site and may affect reaction yields and substrate scope. The 6-position in the target compound benefits from conjugation with the oxazinone carbonyl, potentially enhancing oxidative addition rates with Pd(0) catalysts relative to the 8-position.

Cross-coupling handle Suzuki coupling Building block utility Kinase inhibitor synthesis

Fluorine Position Effect on Biological Activity: 8-Fluoro vs. 5-Fluoro Benzoxazinone Analogs

The position of the fluorine atom on the benzoxazinone benzene ring has been shown to modulate biological activity. In a systematic antimicrobial SAR study of benzo[b][1,4]oxazin-3(4H)-one derivatives carrying F, Br, and Cl substituents, compounds with fluorine substitution demonstrated enhanced antimicrobial potency, with the fluorine atom identified as playing an important role in activity enhancement [1]. The target compound carries fluorine at the 8-position (ortho to the ring oxygen), whereas the comparator 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1029421-36-0) positions fluorine at C-5 (meta to the ring oxygen, adjacent to the 6-bromo) [2]. This positional difference alters the electronic distribution across the aromatic ring: 8-fluoro exerts an electron-withdrawing effect that directly polarizes the C-O bond of the oxazine ring, while 5-fluoro primarily influences the reactivity of the adjacent 6-bromo substituent. The antimicrobial SAR study reported MIC values ranging from 16 to 64 μg/mL across the compound series, with fluorine-containing compounds (specific regioisomers not individually resolved in the abstract) showing superior potency relative to non-fluorinated analogs [1].

Fluorine positional SAR Antimicrobial activity Electronic effects

Chiral Enantiomer Differentiation: (R)- vs. (S)-Configuration at C-2 and Pharmacological Relevance

The 2-methyl substituent creates a stereogenic center, giving rise to (R)- and (S)-enantiomers with distinct three-dimensional architectures. The (R)-enantiomer is the commercially predominant form (CAS 1798336-08-9), while the corresponding (S)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1798336-30-7, lacking the 6-bromo) and (S)-6-bromo analog have been described . The pharmacological significance of chirality at the 2-position of the benzoxazinone scaffold is unequivocally demonstrated by the clinical-stage compound SLV-314 (Lensiprazine), where the (R)-2-methyl configuration is essential for high-affinity binding to the dopamine D₂ receptor with a Ki of 6.90 nM [1]. This precedent establishes that the 2-methyl stereochemistry in benzoxazinones directly impacts target recognition and that racemic or enantiomerically undefined material is unsuitable for pharmacological studies requiring stereochemically pure starting materials. The target compound, supplied as the (R)-enantiomer at ≥97–98% purity, provides defined stereochemistry for asymmetric synthesis campaigns .

Enantiomer differentiation Stereochemistry Dopamine D2 receptor Chiral resolution

Optimal Application Scenarios for 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Evidence Profile


Kinase Inhibitor Library Synthesis via 6-Position Cross-Coupling Diversification

The 6-bromo substituent provides a validated diversification vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate kinase inhibitor candidate libraries. Patent US20190248774A1 demonstrates the use of the 6-bromo-8-fluoro-benzoxazinone core for constructing compounds with antiproliferative activity [1]. The target compound's 2-methyl chiral center adds a stereochemical dimension absent in non-methyl analogs, enabling the exploration of enantiomer-dependent kinase selectivity.

Stereochemically Defined Building Block for CNS-Targeted Drug Discovery

The (R)-configuration at the 2-methyl position is pharmacophorically relevant in the benzoxazinone class, as demonstrated by SLV-314 (Lensiprazine), a dopamine D₂ antagonist/serotonin reuptake inhibitor with Ki = 6.90 nM [2]. The target compound provides a stereochemically pure (R)-starting material (≥97–98% ee) for constructing CNS-targeted compound collections where chiral integrity at the benzoxazinone 2-position is critical for target engagement .

Antimicrobial or Antimycobacterial SAR Exploration with Defined Halogen Topography

The benzoxazinone scaffold has demonstrated antimicrobial activity with MIC values of 16–64 μg/mL against Gram-positive and Gram-negative bacteria, with fluorine substitution identified as an activity-enhancing structural feature [3]. The target compound's specific 6-Br/8-F pattern provides a defined electronic profile for systematic SAR studies, and a related antimycobacterial benzoxazinone series has shown MIC values as low as 0.125–0.250 μg/mL against M. tuberculosis H37Ra [4]. The 6-bromo handle also allows late-stage diversification to optimize antimycobacterial potency.

Herbicide Discovery: HPPD Inhibitor Scaffold Development

Triketone-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-one analogs have been developed as HPPD inhibitors with IC₅₀ values (e.g., 0.156–0.172 μM) surpassing the commercial herbicide mesotrione (IC₅₀ = 0.252 μM) [5]. The target compound, with its 6-bromo handle for installing triketone or related pharmacophores and 8-fluoro for metabolic stabilization, is a suitable core scaffold for agrochemical lead optimization programs targeting resistant weed species.

Quote Request

Request a Quote for 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.